Information on the scientific research applications of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride (4-Amino-DMB-ol HCl) is currently limited. There is no evidence suggesting its widespread use in scientific research based on a search of scientific databases like PubChem [].
The presence of the amino and hydroxyl functional groups makes 4-Amino-DMB-ol HCl a potential building block for the synthesis of more complex molecules. Researchers might explore its use in reactions like reductive amination or esterification [].
Amino alcohols can exhibit various biological activities. Researchers might investigate 4-Amino-DMB-ol HCl for potential applications in drug discovery, but there is no current data available on this specific compound [].
The compound possesses a six-carbon chain with a primary alcohol group (OH) on the first carbon, an amino group (NH2) on the fourth carbon, and two methyl groups (CH3) attached to the third carbon. The hydrochloride salt form implies a positive hydrogen ion (H+) associated with the negatively charged amine group (NH2+).
There is no documented information regarding the specific synthesis, decomposition reactions, or other chemical reactions involving 4-Amino-3,3-dimethylbutan-1-ol hydrochloride in scientific research [, ].